2-Aminobenzophenone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

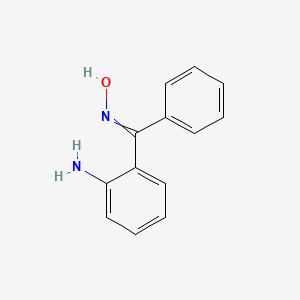

2-Aminobenzophenone oxime is an organic compound with the molecular formula C13H12N2O It is a derivative of benzophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

Reductive Cleavage of 3-Aryl-2,1-Benzisoxazoles: One of the methods to synthesize this compound involves the reductive cleavage of 3-aryl-2,1-benzisoxazoles using samarium(II) iodide (SmI2) as a reducing agent.

Acylation of Anilines with α-Oxocarboxylic Acids: Another method involves the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the use of SmI2 and tert-butyl nitrite, which are feasible for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the oxime group can be converted to a nitroso or nitro group under specific conditions.

Reduction: The oxime group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-aminobenzophenone.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Applications

2-Aminobenzophenone oxime and its derivatives have been studied for their potential therapeutic effects. Notably, they exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that oxime derivatives can serve as effective kinase inhibitors. For instance, certain oximes have demonstrated the ability to inhibit multiple kinases involved in cancer progression, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . The multitargeted nature of these compounds may offer therapeutic advantages over traditional single-target drugs.

- Antimicrobial Properties : Some studies have identified oxime derivatives as promising antimicrobial agents. Their structural modifications enhance their efficacy against various pathogens, including bacteria and fungi .

- Anti-inflammatory Effects : Oximes have been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation .

Case Study: Anticancer Activity

A comprehensive study on the structure-activity relationship (SAR) of 2-aminobenzophenone derivatives revealed that modifications at specific positions significantly enhance their anticancer activity. The introduction of oxime functionality increased binding affinity to target proteins involved in tumorigenesis .

Synthetic Applications

The synthesis of this compound is a critical area of research due to its utility as an intermediate in organic synthesis:

- Synthesis of Benzodiazepines : The conversion of this compound into benzodiazepine derivatives has been documented. This transformation allows for the production of compounds with sedative and anticonvulsant properties .

- Functional Group Transformations : Oximes serve as versatile intermediates in various organic transformations, enabling the synthesis of complex molecules through established methodologies such as nucleophilic substitution and cyclization reactions .

Material Science Applications

In addition to their pharmaceutical relevance, this compound derivatives play a role in material science:

- Coordination Chemistry : Oximes are utilized in the design of coordination compounds that exhibit unique properties suitable for applications in catalysis and sensor technology. Their ability to form stable complexes with metal ions enhances their utility in supramolecular chemistry .

- Crystal Engineering : The structural characteristics of oxime derivatives allow for the development of novel crystalline materials with specific optical and electronic properties. This aspect is particularly relevant for applications in photonics and electronics .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Anticancer agents, antimicrobial compounds | Effective kinase inhibitors; anti-inflammatory effects |

| Synthetic | Intermediates for benzodiazepines | Facilitates functional group transformations |

| Material Science | Coordination compounds, crystal engineering | Stable metal complexes; novel optical properties |

作用機序

The mechanism of action of 2-aminobenzophenone oxime involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of tubulin polymerization, thereby affecting cell division and exhibiting antiproliferative effects . The oxime group can also participate in nucleophilic addition reactions, forming stable complexes with metal ions, which can be utilized in catalysis and material science .

類似化合物との比較

2-Aminobenzophenone: This compound lacks the oxime group but shares the amino-substituted benzophenone structure.

Benzophenone Oxime: This compound has the oxime group but lacks the amino group on the benzene ring.

2-Benzoylaniline: Similar to 2-aminobenzophenone but without the oxime group.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules, making it a valuable compound in organic synthesis and medicinal chemistry .

特性

分子式 |

C13H12N2O |

|---|---|

分子量 |

212.25 g/mol |

IUPAC名 |

N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2 |

InChIキー |

STLNPQQBAZTBIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |

正規SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。